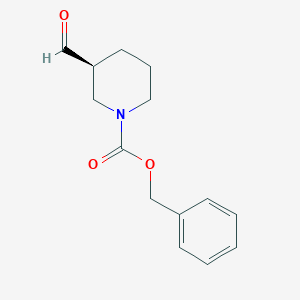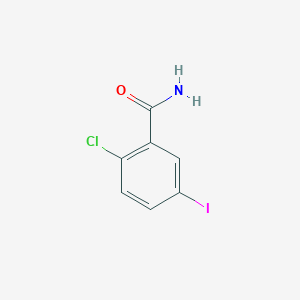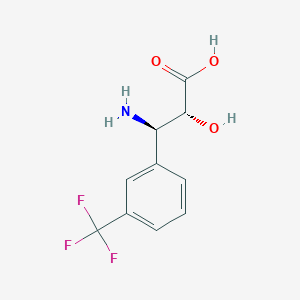
(r)-(4-Bromophenyl)(cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r)-(4-Bromophenyl)(cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H12BrN. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropyl group attached to the methanamine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (r)-(4-Bromophenyl)(cyclopropyl)methanamine typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the methanamine moiety. This can be achieved using reagents such as diazomethane (CH2N2) or cyclopropylcarbene.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (r)-(4-Bromophenyl)(cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like OH-, CN-, and various amines are used under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives such as benzoic acid or benzaldehyde.
Reduction: Reduced forms such as primary amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(r)-(4-Bromophenyl)(cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (r)-(4-Bromophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-chloro-|A-cyclopropyl-, (|AR)-: Similar structure with a chlorine atom instead of bromine.
Benzenemethanamine, 4-fluoro-|A-cyclopropyl-, (|AR)-: Similar structure with a fluorine atom instead of bromine.
Benzenemethanamine, 4-iodo-|A-cyclopropyl-, (|AR)-: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (r)-(4-Bromophenyl)(cyclopropyl)methanamine imparts unique chemical properties, such as increased reactivity and specific binding interactions, which distinguish it from its chloro, fluoro, and iodo analogs. These properties make it particularly valuable in certain research and industrial applications.
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
(R)-(4-bromophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1 |
InChI-Schlüssel |
CFTNYXDVHSKCKL-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC=C(C=C2)Br)N |
Kanonische SMILES |
C1CC1C(C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


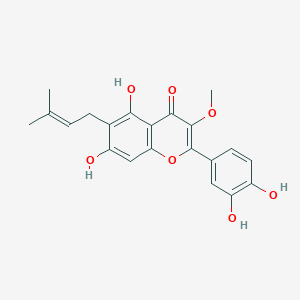
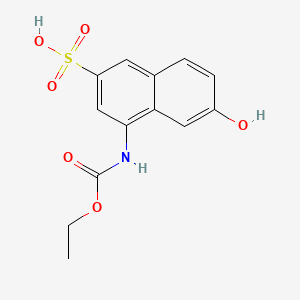




![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)


